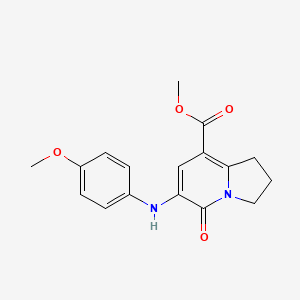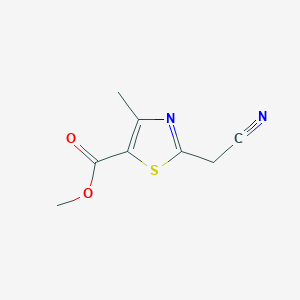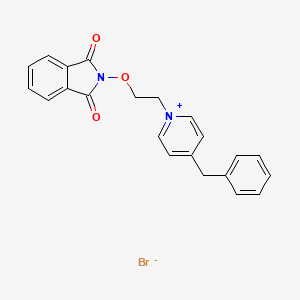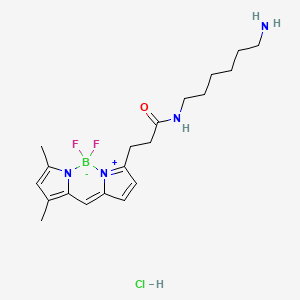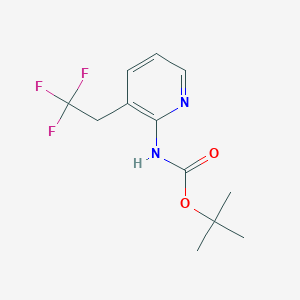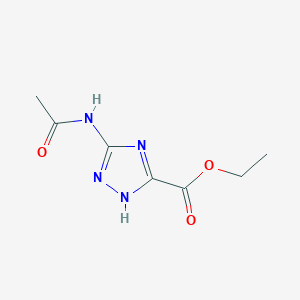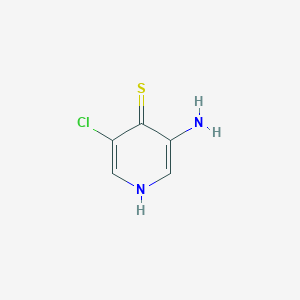
3-Amino-5-chloropyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-chloropyridine-4-thiol: is an organic compound with the molecular formula C5H5ClN2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by amination and thiolation reactions. One common method starts with 3,5-dichloropyridine, which undergoes nucleophilic substitution with ammonia to introduce the amino group. The resulting 3-Amino-5-chloropyridine is then treated with thiolating agents to introduce the thiol group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-chloropyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like sodium azide, thiols, or amines under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-5-chloropyridine-4-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins .
Medicine: Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Amino-5-chloropyridine-4-thiol involves its interaction with molecular targets through covalent bonding. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This covalent modification can alter the protein’s function, making it a valuable tool in drug design and biochemical research .
Comparación Con Compuestos Similares
3-Amino-4-chloropyridine: Similar structure but lacks the thiol group, making it less reactive in certain biochemical applications.
3-Amino-5-bromopyridine: Bromine instead of chlorine, which can affect its reactivity and applications.
3-Amino-5-chloropyridine-2-thiol: Thiol group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Amino-5-chloropyridine-4-thiol’s unique combination of amino, chloro, and thiol groups makes it highly versatile in chemical synthesis and biological applications. Its ability to form covalent bonds with proteins sets it apart from other similar compounds, providing unique opportunities in drug design and biochemical research .
Propiedades
Fórmula molecular |
C5H5ClN2S |
|---|---|
Peso molecular |
160.63 g/mol |
Nombre IUPAC |
3-amino-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
Clave InChI |
JTTCBSBNWRXGKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)C(=CN1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


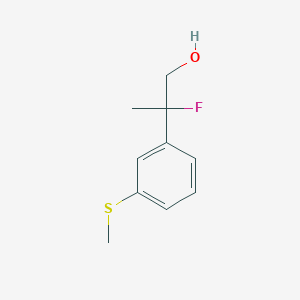

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
